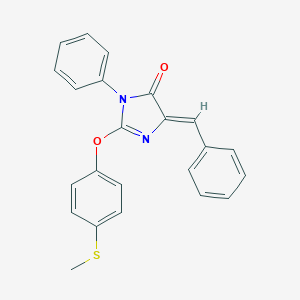
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one, also known as BPIP, is a small molecule compound with a molecular weight of 443.56 g/mol. It has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer and inflammation. BPIP has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. In
作用机制
The mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, but it has been shown to act on multiple targets in cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. It has also been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. However, there are some limitations to using (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. One area of research could focus on further elucidating the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. This could involve identifying the specific targets of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in cells and investigating how it regulates their activity. Another area of research could focus on optimizing the synthesis method of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in treating other diseases, such as neurodegenerative diseases.
合成方法
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one can be synthesized through a multistep process involving the reaction of 4-methylthiophenol with 2-bromo-4'-methoxyacetophenone to form 4-methylsulfanylphenyl-2-methoxyphenyl ketone. This compound is then reacted with benzaldehyde to produce (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone. The final step involves the reaction of (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone with ammonium acetate to form (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. The synthesis method has been optimized to yield high purity (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one with a yield of 60-70%.
科学研究应用
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
属性
分子式 |
C23H18N2O2S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C23H18N2O2S/c1-28-20-14-12-19(13-15-20)27-23-24-21(16-17-8-4-2-5-9-17)22(26)25(23)18-10-6-3-7-11-18/h2-16H,1H3/b21-16- |
InChI 键 |
IDUTYAYAOHARGJ-PGMHBOJBSA-N |
手性 SMILES |
CSC1=CC=C(C=C1)OC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
规范 SMILES |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![2-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295879.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)